molecular formula C12H16N4O3 B8536570 3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione CAS No. 10226-60-5

3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione

Cat. No. B8536570
CAS RN: 10226-60-5
M. Wt: 264.28 g/mol
InChI Key: NSVYGIIKCJGYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione is a useful research compound. Its molecular formula is C12H16N4O3 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10226-60-5

Product Name

3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

3,7-dimethyl-1-(4-oxopentyl)purine-2,6-dione

InChI

InChI=1S/C12H16N4O3/c1-8(17)5-4-6-16-11(18)9-10(13-7-14(9)2)15(3)12(16)19/h7H,4-6H2,1-3H3

InChI Key

NSVYGIIKCJGYIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 80% sodium hydride in mineral oil (3 g; 0.1 moles) was added in small portions during 10 minutes, to a suspension of 18 g (0.1 moles) of theobromine in 400 ml of anhydrous dimethylformamide. The reaction mixture was heated to 95°-100° C. for 3 hours. Then 13.26 g (0.11 moles) of 5-chloro-2-pentanone were added, and the reaction mixture was maintained at 95°-100° C. for 20 hours more. After filtration, the filtrate was evaporated under reduced pressure, the residue was treated with 150 ml of water and the pH was adjusted to 13-14 with a 10% NaOH aqueous solution. The mixture was extracted with 3×80 ml of methylene chloride, the combined organic extracts were washed with 3×50 ml of water, dried over anhydrous sodium sulfate, filtered and evaporated under vacuum. 2.95 Grams (11.2%) of the title compound were obtained, melting at 109°-111° C., which was directly used in the next step. The 1H-NMR spectrum was consistent with the formula.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
13.26 g
Type
reactant
Reaction Step Three
Yield
11.2%

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